(3-Ethylisoxazol-5-yl)methanamine
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Overview
Description
(3-Ethylisoxazol-5-yl)methanamine is a chemical compound belonging to the isoxazole family. It has the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is characterized by an isoxazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 5-position. It has been studied for its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of (3-Ethylisoxazol-5-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the ethyl and methanamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield the isoxazole ring, which can then be further modified to introduce the methanamine group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(3-Ethylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Ethylisoxazol-5-yl)methanamine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ethylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(3-Ethylisoxazol-5-yl)methanamine can be compared with other similar compounds, such as:
(3-Methylisoxazol-5-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(3-Propylisoxazol-5-yl)methanamine: Similar structure but with a propyl group instead of an ethyl group.
(3-Phenylisoxazol-5-yl)methanamine: Similar structure but with a phenyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
(3-ethyl-1,2-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPQVFNMYRNEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424351 |
Source
|
Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145689-96-9 |
Source
|
Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-ethyl-1,2-oxazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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